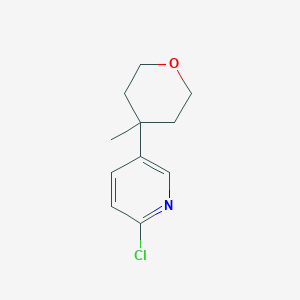

2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

Description

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-chloro-5-(4-methyloxan-4-yl)pyridine |

InChI |

InChI=1S/C11H14ClNO/c1-11(4-6-14-7-5-11)9-2-3-10(12)13-8-9/h2-3,8H,4-7H2,1H3 |

InChI Key |

UYXPITNBVGFFMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOCC1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is catalyzed by iron-modified silica, and the desired product is obtained with high selectivity . Another method involves the use of iron chloride as a catalyst, which can be performed either by wet impregnation or under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as iron-modified silica, allows for the efficient production of this compound with minimal by-products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions. The tetrahydropyran group modulates reactivity through steric hindrance.

Mechanism : The electron-withdrawing pyridine ring polarizes the C–Cl bond, facilitating attack by nucleophiles. Steric effects from the tetrahydropyran group slow reaction rates compared to simpler chloropyridines .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Insight : The tetrahydropyran group does not interfere with regioselectivity but may reduce reaction efficiency due to steric constraints .

Radical Chlorination

The methyl group on the tetrahydropyran ring undergoes radical-mediated chlorination under UV light.

| Reagent | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Cl₂, AIBN, CCl₄ | UV light, 60°C, 4 h | 2-Chloro-5-(4-(trichloromethyl)tetrahydro-2H-pyran-4-yl)pyridine | 45% |

Mechanism : Benzoyl peroxide or AIBN initiates radical chain propagation, selectively functionalizing the tetrahydropyran’s methyl group .

Hydrolysis and Oxidation

Controlled hydrolysis of the pyridine ring or tetrahydropyran moiety yields derivatives.

Limitations : Harsh conditions lead to ring-opening byproducts, necessitating precise stoichiometric control .

Functionalization via Lithiation

Directed ortho-lithiation enables the introduction of electrophiles at position 3.

Regioselectivity : The chlorine atom directs lithiation to position 3, confirmed by DFT calculations .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 2-chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine exhibit promising anticancer properties. A notable study demonstrated the selective uptake of certain compounds by cancer cells, suggesting potential for targeted cancer therapies. The compound's structure allows it to interact with specific biological pathways involved in tumor growth and proliferation .

Case Study: Selective Uptake in Cancer Cells

- Objective: To evaluate the efficacy of this compound derivatives in cancer treatment.

- Methodology: In vitro assays were conducted to assess cytotoxicity against various cancer cell lines.

- Findings: Compounds showed significant inhibition of cell proliferation, indicating potential for development into therapeutic agents.

1.2 Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may modulate neurotransmitter systems, thereby improving cognitive function .

Table 1: Summary of Pharmacological Effects

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Anticancer | Selective uptake in cancer cells | High |

| Neurological Disorders | Modulation of neurotransmitter systems | Moderate |

Agrochemical Applications

2.1 Pesticide Development

In agriculture, this compound derivatives have been explored as potential pesticides. Their chemical structure suggests they may disrupt pest metabolic pathways or interfere with reproduction, making them effective against various agricultural pests .

Case Study: Efficacy Against Agricultural Pests

- Objective: To assess the effectiveness of the compound as a pesticide.

- Methodology: Field trials were conducted to evaluate pest control efficacy compared to standard pesticides.

- Findings: The compound demonstrated comparable or superior efficacy against target pests, highlighting its potential as a sustainable agricultural solution.

Synthesis and Characterization

The synthesis of this compound involves several steps, including halogenation and cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of synthesized compounds .

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Halogenation | Chlorine gas |

| Step 2 | Cyclization | Pyridine derivatives |

| Step 3 | Purification | Chromatography |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine with analogous compounds:

*Calculated based on molecular formula. †Estimated from analogs with similar substituents .

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, NO2, Br): Enhance electrophilicity and thermal stability, as seen in higher melting points (e.g., Q2: 278–282°C; Q9: 274–276°C) . Tetrahydro-2H-Pyran Moieties: Improve solubility in polar solvents due to the oxygen atom in the cyclic ether. The methyl group in the target compound may further enhance lipophilicity compared to fluorine in compound 26 .

Biological Activity

2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a tetrahydropyran moiety, resulting in unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClNO and a molecular weight of approximately 223.7 g/mol. Its structure features a chloro substituent on the pyridine ring, which may influence its reactivity and biological interactions. The tetrahydropyran component is significant for its potential role in mediating biological effects.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for conditions characterized by excessive inflammation.

- Anticancer Effects : Studies indicate that derivatives of pyridine can inhibit tumor growth by targeting specific kinases involved in cancer progression.

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with protein kinases, which are crucial in regulating cell signaling pathways associated with cancer and other diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Anticancer | Inhibits tumor growth via kinase inhibition |

Case Studies

- Inhibition of Protein Kinases : A study highlighted the compound's ability to inhibit Janus Kinase 3 (JAK3), demonstrating IC50 values in the nanomolar range. This inhibition is significant for developing therapies targeting autoimmune diseases .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications to the tetrahydropyran moiety can affect the bioavailability and half-life of the compound in vivo, influencing its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Methyl group instead of tetrahydropyran | Used in organic synthesis |

| 4-Methyltetrahydropyran | Cyclic ether with no aromatic character | Solvent; lacks significant bioactivity |

| Pyridinyl derivatives | Various derivatives with diverse activities | Commonly used in medicinal chemistry |

The unique combination of heterocyclic structures in this compound imparts distinct pharmacological properties compared to simpler analogs, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine precursors and functionalized tetrahydro-2H-pyran intermediates. For example, halogenated pyridines (e.g., 2-chloro-5-bromopyridine) may react with 4-methyltetrahydro-2H-pyran-4-yl boronic acid under Suzuki-Miyaura conditions. Catalytic systems (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) are critical for yield optimization . Solvent choice (e.g., DMF or THF) and temperature (80–120°C) must be tailored to avoid side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks for the pyridine ring (δ ~8.5 ppm for H-3/H-6 protons) and tetrahydro-2H-pyran moiety (δ ~1.5–4.0 ppm for methyl and oxygenated CH₂ groups). Compare with analogs like 2-chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine, where ¹³C-NMR confirmed C-F coupling (δ ~90 ppm) .

- GC/MS : Monitor purity (>98%) and detect byproducts (e.g., dechlorinated species) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye corrosion risks (GHS Hazard Code H314) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid proximity to strong acids/bases .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., ring-opening vs. substitution) be controlled during functionalization of the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, the 4-methyl group on the tetrahydro-2H-pyran ring may sterically hinder nucleophilic attack at the pyridine’s C-5 position. Computational modeling (DFT) predicts activation barriers for pathways like fluorination vs. chlorination . Experimental validation using radical-polar crossover reactions (e.g., redox-active ester intermediates) can direct functionalization to specific sites .

Q. What role does the tetrahydro-2H-pyran substituent play in modulating the compound’s physicochemical properties (e.g., solubility, bioavailability)?

- Methodological Answer : The 4-methyltetrahydro-2H-pyran group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, its stereoelectronic effects reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG-400). Computational studies (e.g., SwissADME) predict moderate oral bioavailability (F ~30–40%) due to moderate polar surface area (~50 Ų) .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹³C-NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with 2D-NMR (HSQC, HMBC) to confirm connectivity. For example, an anomalous ¹³C shift at C-4 of the pyran ring may indicate conformational flexibility or hydrogen bonding. Compare with crystallographic data (if available) or analogs like 4-methyl-2-phenyltetrahydro-2H-pyran, where X-ray confirmed chair conformations .

Q. What strategies are effective for introducing bioorthogonal handles (e.g., alkyne/azide groups) into this scaffold for click chemistry applications?

- Methodological Answer : Post-synthetic modification via SNAr reactions at the C-2 chloro position is feasible. For example, substitute Cl with propargylamine using CuI catalysis to install an alkyne group. Alternatively, employ palladium-catalyzed cross-coupling (Sonogashira) with terminal alkynes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.